The compound (2,3-Di-m-tolylquinoxalin-6-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a nitrogen heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly as a phosphodiesterase 10 inhibitor. This compound is categorized under the International Patent Classification as a nitrogen heterocyclic compound, which suggests its relevance in medicinal chemistry and pharmacology.
The synthesis of this compound involves several steps, primarily focusing on the construction of the quinoxaline moiety and the spirocyclic structure. The methods include:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. The use of ultrasound has been noted to enhance reaction rates significantly.
The molecular formula for this compound is . It consists of a quinoxaline ring substituted with two meta-tolyl groups and a spirocyclic structure containing a 1,4-dioxa-8-azaspiro[4.5]decan moiety.
The compound is involved in various chemical reactions that are crucial for its synthesis and potential applications:
Reactions are typically monitored using techniques such as NMR spectroscopy or mass spectrometry to confirm product formation and assess purity.
The mechanism of action for this compound primarily revolves around its role as a phosphodiesterase 10 inhibitor. By inhibiting this enzyme, it increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. This modulation can lead to various physiological effects, particularly in neurological contexts such as:
The primary applications of (2,3-Di-m-tolylquinoxalin-6-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone include:
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6